6-Hepten-3-one, 1-phenyl-
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Overview
Description
6-Hepten-3-one, 1-phenyl- is an organic compound with the molecular formula C13H16OThis compound is also known by its IUPAC name, 1-phenylhept-6-en-3-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hepten-3-one, 1-phenyl- can be achieved through various methods. One common approach involves the reaction of phenylmagnesium bromide with 6-hepten-3-one under controlled conditions. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 6-Hepten-3-one, 1-phenyl- often involves the use of catalytic hydrogenation of phenylacetylene followed by oxidation. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: 6-Hepten-3-one, 1-phenyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the phenyl group or the heptenyl chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
6-Hepten-3-one, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hepten-3-one, 1-phenyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1,7-Diphenyl-6-hepten-3-one
- 1-Phenyl-1-hepten-3-one
- 1,7-Bis-(4-hydroxyphenyl)-5-hepten-3-one
Uniqueness: 6-Hepten-3-one, 1-phenyl- is unique due to its specific structural features and its ability to interact with estrogen receptors, which distinguishes it from other similar compounds. Its applications in both biological and industrial fields further highlight its versatility and importance .
Properties
CAS No. |
34914-84-6 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-phenylhept-6-en-3-one |
InChI |
InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8H,1,3,9-11H2 |
InChI Key |
QPEDUEYSOGQBBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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